Benzyl-alpha,alpha-d2 chloride
Overview
Description
Benzyl-alpha,alpha-d2 chloride, also known as α-Chlorotoluene-α,α-d2, is a deuterated compound where the hydrogen atoms at the alpha position of benzyl chloride are replaced with deuterium. This isotopically labeled compound is primarily used in research to study reaction mechanisms and pathways due to the unique properties imparted by the deuterium atoms.
Mechanism of Action
Target of Action
Benzyl-alpha,alpha-d2 chloride, also known as α-Chlorotoluene-α,α−d2, is a derivative of benzyl chloride Benzyl chloride is known to be a reactive organochlorine compound used as a chemical building block .
Mode of Action
It reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . Given the structural similarity, it’s plausible that this compound may exhibit similar reactivity.
Biochemical Pathways
Benzyl chloride, a related compound, is known to be a precursor to benzyl esters, which are used as plasticizers, flavorants, and perfumes . It’s also used to generate benzyl cyanide, a precursor to phenylacetic acid, which is a precursor to pharmaceuticals .
Result of Action
Benzyl chloride, a related compound, is known to be a reactive organochlorine compound that is a widely used chemical building block .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-alpha,alpha-d2 chloride can be synthesized through the chlorination of benzyl-alpha,alpha-d2 alcohol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods: While the industrial production of this compound is not as common as its non-deuterated counterpart, the process generally involves the same principles. The large-scale synthesis would require careful handling of deuterated reagents and maintaining anhydrous conditions to ensure high purity and yield.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to benzyl-alpha,alpha-d2 alcohol using mild oxidizing agents.
Reduction Reactions: Reduction of this compound can yield benzyl-alpha,alpha-d2 compounds with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed:
Substitution: Benzyl-alpha,alpha-d2 alcohol, benzyl-alpha,alpha-d2 cyanide.
Oxidation: Benzyl-alpha,alpha-d2 alcohol.
Reduction: Benzyl-alpha,alpha-d2 hydrocarbons.
Scientific Research Applications
Benzyl-alpha,alpha-d2 chloride is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Studying reaction mechanisms and kinetic isotope effects.
Biology: Tracing metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used as a precursor in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
Comparison with Similar Compounds
- Benzyl chloride
- Benzyl-alpha,alpha-d2 alcohol
- Benzyl bromide
- Benzyl-alpha,alpha-d2 bromide
Comparison: Benzyl-alpha,alpha-d2 chloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in studying reaction mechanisms. Compared to benzyl chloride, the deuterated version exhibits different reaction rates and pathways, providing deeper insights into the chemical behavior of benzyl compounds.
Properties
IUPAC Name |
[chloro(dideuterio)methyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXMKQUNVWSEMD-NCYHJHSESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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